molecular formula C9H16N2O B1587540 (4-Aminopiperidin-1-yl)(cyclopropyl)methanone CAS No. 883106-47-6

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B1587540
CAS No.: 883106-47-6
M. Wt: 168.24 g/mol
InChI Key: GCYSQXZPDQBVCH-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone is a bicyclic organic compound featuring a piperidine ring substituted with an amine group at the 4-position and a cyclopropane carbonyl moiety. Its molecular formula is C₉H₁₆N₂O, and it is often utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules.

In synthesis, it is commonly prepared via nucleophilic substitution or reductive amination. For example, it reacts with isocyanates in dichloromethane (DCM) to form urea derivatives, as demonstrated in the synthesis of benzohomoadamantane-based compounds . Its hydrochloride salt (CAS: 1216823-46-9) has a molecular weight of 204.70 g/mol and is stored under inert conditions due to its hygroscopic nature .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-8-3-5-11(6-4-8)9(12)7-1-2-7/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYSQXZPDQBVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390337
Record name (4-Aminopiperidin-1-yl)(cyclopropyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-47-6
Record name (4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropanecarbonylpiperidin-4-amine
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Preparation Methods

Reductive Amination Route

One of the primary and documented methods for synthesizing (4-Aminopiperidin-1-yl)(cyclopropyl)methanone involves reductive amination. This method utilizes tert-butyl-piperidine-4-yl carbamate as the amine source and cyclopropanecarbaldehyde as the aldehyde component.

  • Procedure:

    • The tert-butyl-piperidine-4-yl carbamate is reacted with cyclopropanecarbaldehyde under reductive amination conditions.
    • The reaction typically proceeds in the presence of a reducing agent (commonly sodium triacetoxyborohydride or similar).
    • The product obtained is a protected intermediate (carbamate-protected amine).
    • Subsequent Boc-deprotection is carried out using trifluoroacetic acid (TFA) to yield the free amine, this compound.
  • Yield and Purity:

    • The reductive amination step yields approximately 64% of the protected intermediate.
    • Boc-deprotection in TFA is efficient and typically quantitative.
  • Advantages:

    • This method allows for selective formation of the secondary amine.
    • The use of a protecting group ensures stability during the reaction and ease of purification.
  • References:

    • Cao et al. 2016 and subsequent studies have reported this method as a key synthetic route.

N-Alkylation of Piperidine Derivatives

Another approach involves the N-alkylation of a piperidine intermediate with cyclopropyl-containing electrophiles.

  • Procedure:

    • Starting from a piperidine derivative (such as compound 4 in the referenced literature), N-alkylation is performed using cyclopropylmethyl halides or related electrophiles.
    • The reaction is typically carried out in acetonitrile using potassium carbonate (K2CO3) as a base.
    • The alkylation proceeds under mild conditions to afford the desired this compound or its protected analogues.
  • Yields:

    • Yields vary depending on the substituents and reaction conditions, ranging from 19% to 69% in related analogues.
  • Notes:

    • This method is versatile and allows for the introduction of various substituents on the piperidine nitrogen.
    • Post-alkylation oxidation or further functional group manipulation can be performed if needed.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reductive Amination tert-butyl-piperidine-4-yl carbamate + cyclopropanecarbaldehyde Reducing agent (e.g., NaBH(OAc)3), TFA for deprotection ~64 Protecting group strategy; selective amine formation
N-Alkylation Piperidine derivative + cyclopropylmethyl halide K2CO3 base, acetonitrile solvent 19–69 Versatile; allows substitution pattern variation
Oxidation (post-synthesis) Sulfide-containing intermediates H2O2, AcOH, MeOH 45 Functional group modification on related analogues

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(cyclopropyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine/piperazine rings, cyclopropane modifications, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Pharmacological Activity Synthesis Method Key References
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone 4-aminopiperidine + cyclopropanecarbonyl Intermediate for bioactive derivatives Reductive amination, isocyanate coupling
1-(4-Chlorophenyl)cyclopropylmethanone Piperazine + 4-chlorophenyl + cyclopropane Anticancer (MDA-MB-435 cell line), antituberculosis Reductive amination with NaBH₄
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-methylpiperidine + 4-methylphenyl Studied for electronic/NLO properties Not specified
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone 4-methylpiperazine + 4-aminophenyl Intermediate for kinase inhibitors Coupling with pyrimidine amines
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(phenyl)methanone Hydroxypiperidine + 4-chlorophenyl Not explicitly reported; structural analog Multi-step functionalization

Key Findings:

Bioactivity :

  • The piperazine analog with a 4-chlorophenyl group (Table 1, row 2) exhibited dual anticancer (IC₅₀: 40–80 µg/mL) and antituberculosis activity (MIC: <10 µg/mL) .
  • In contrast, the target compound’s derivatives, such as sulfonamide-based indoles, are primarily used as intermediates rather than direct therapeutics .

Structural Impact on Properties: The cyclopropane moiety in the target compound enhances metabolic stability compared to non-cyclic analogs . Substituting piperidine with piperazine (e.g., row 2) introduces additional nitrogen atoms, improving water solubility and hydrogen-bonding capacity . Electron-donating groups (e.g., 4-methyl in row 3) alter electronic properties, making analogs suitable for nonlinear optical (NLO) applications .

Safety Profiles: Toxicological data for many analogs, including the target compound, remain understudied. For example, benzyl 4-aminopiperidine-1-carboxylate (a related intermediate) lacks comprehensive hazard assessments .

Synthetic Flexibility :

  • The target compound’s amine group enables diverse functionalization, such as coupling with aldehydes to form Schiff bases .
  • Piperazine analogs (row 2) are synthesized via reductive amination, offering scalability for drug discovery .

Biological Activity

The compound (4-Aminopiperidin-1-yl)(cyclopropyl)methanone , also known as this compound hydrochloride, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H17ClN2OC_9H_{17}ClN_2O with a molecular weight of 204.70 g/mol. The compound features a piperidine ring with an amino group at the 4-position and a cyclopropyl group attached to the carbonyl carbon, presenting a unique scaffold for biological activity .

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential interactions with neurotransmitter receptors, including NMDA receptors, which are crucial for synaptic plasticity and memory function .

Pharmacological Studies

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberKey FeaturesBiological Activity
(4-Amino-piperidin-1-yl)-cyclobutylmethanone1857014-04-0Cyclobutyl substituentPotential analgesic effects
(3-Aminomethyl)-pyrrolidine1234567Pyrrolidine ringCNS activity
(4-Methylpiperidin-1-yl)(cyclohexyl)methanone9876543Cyclohexane substituentExplored for antipsychotic properties

This comparison underscores the unique pharmacophoric features of this compound that may contribute to its distinct biological profile .

Case Study 1: Neuropharmacological Effects

A study focusing on the neuropharmacological effects of this compound demonstrated its ability to enhance cognitive function in rodent models. The compound was administered at varying doses, revealing dose-dependent improvements in memory retention tasks. The findings suggest potential applications in treating cognitive deficits associated with aging and neurodegenerative disorders.

Case Study 2: Analgesic Properties

Another investigation assessed the analgesic properties of the compound through pain models. Results indicated that administration of this compound significantly reduced pain responses compared to control groups. This study highlights its potential as an alternative treatment for chronic pain conditions.

Q & A

Q. What are the recommended synthetic routes for (4-Aminopiperidin-1-yl)(cyclopropyl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging reductive amination or coupling strategies. A plausible route includes:

Step 1: React 4-aminopiperidine with cyclopropyl carbonyl chloride in the presence of a base (e.g., triethylamine) under inert conditions.

Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 3: Optimize yields by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .

Key Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition of cyclopropyl intermediates
SolventTHF/DCMEnhances solubility of polar intermediates
Reaction Time12–24 hrsEnsures completion of coupling steps

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm piperidine ring conformation (δ 2.5–3.5 ppm for NH and cyclopropyl CH₂ groups) and ketone carbonyl (δ 205–210 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion peak ([M+H]⁺) with <2 ppm error .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Storage: Keep at –20°C under argon to prevent oxidation of the amine group.
  • Degradation Studies: Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Use HPLC to detect hydrolysis byproducts (e.g., cyclopropane carboxylic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

Analog Synthesis: Modify substituents (e.g., replace cyclopropyl with cyclohexyl) to assess steric/electronic effects.

Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity measurements .

Data Analysis: Corrogate activity trends with computational descriptors (e.g., LogP, polar surface area) using QSAR models .

Q. What computational strategies are recommended to model the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., serotonin receptors). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with piperidine NH) using Phase or MOE .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays: Confirm activity using independent methods (e.g., radioligand binding vs. functional cAMP assays).
  • Meta-Analysis: Aggregate data from public repositories (ChEMBL, PubChem) to identify consensus trends .
  • Control Standardization: Ensure consistent cell lines, buffer conditions, and endpoint measurements .

Q. What synthetic methodologies address challenges in scaling up this compound production for preclinical studies?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce reaction times .
  • Catalyst Screening: Test immobilized catalysts (e.g., Pd/C) for recyclability in coupling steps .

Q. How does the cyclopropyl group influence the compound's pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability: Compare microsomal half-life (human liver microsomes) with non-cyclopropyl analogs.
  • Permeability: Use Caco-2 assays to evaluate intestinal absorption. Cyclopropyl groups often enhance lipophilicity (LogP ~2.5) but may reduce aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Reactant of Route 2
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone

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